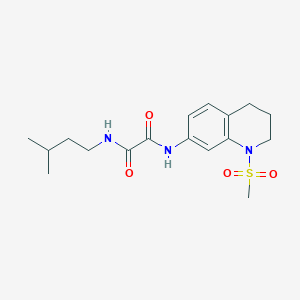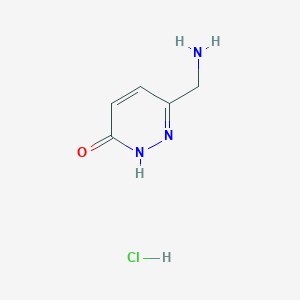![molecular formula C12H14Cl2N2O3 B2361807 (2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid CAS No. 1608802-69-2](/img/structure/B2361807.png)
(2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms and an amide linkage to a methylpentanoic acid moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid typically involves the following steps:
Formation of the Amide Bond: The reaction between 3,6-dichloropyridine-2-carboxylic acid and an appropriate amine (such as 2-amino-4-methylpentanoic acid) under dehydrating conditions to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential interactions with enzymes or receptors. Its structural similarity to natural amino acids makes it a candidate for enzyme inhibition studies.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the pyridine ring and the amide linkage may allow the compound to bind to active sites or allosteric sites on proteins.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-[(3,5-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid
- (2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-ethylpentanoic acid
- (2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylhexanoic acid
Uniqueness
The uniqueness of (2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid lies in its specific substitution pattern on the pyridine ring and the presence of the methyl group on the pentanoic acid moiety
Propiedades
IUPAC Name |
(2S)-2-[(3,6-dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3/c1-6(2)5-8(12(18)19)15-11(17)10-7(13)3-4-9(14)16-10/h3-4,6,8H,5H2,1-2H3,(H,15,17)(H,18,19)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMFKFMGONXSAN-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=C(C=CC(=N1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=C(C=CC(=N1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]but-2-ynamide](/img/structure/B2361725.png)
![N-(3,5-difluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2361726.png)

![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione](/img/structure/B2361729.png)


![ethyl 4-(2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2361733.png)
![3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361734.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2361735.png)
![1-(3-methoxyphenyl)-5-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrrolidine-3-carboxamide](/img/structure/B2361739.png)

![3-[4-(propan-2-yl)phenyl]-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2361743.png)

![2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]ethanol;hydrochloride](/img/structure/B2361747.png)
